

In-Depth Technical Guide: Synthesis and Characterization of Carbendazim Hydrochloride Dihydrate

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Compound of Interest

Compound Name: Carbendazim hydrochloride

Cat. No.: B1668343

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Carbendazim hydrochloride** dihydrate, a salt form of the widely used broad-spectrum benzimidazole fungicide, Carbendazim. This guide is intended to furnish researchers and professionals in drug development with detailed methodologies and comparative data.

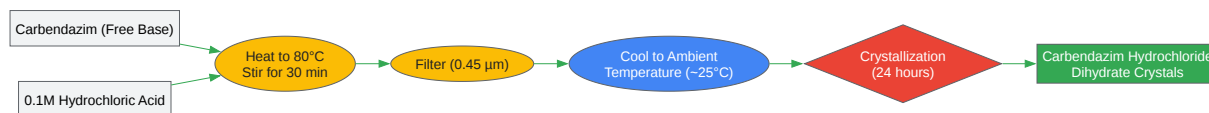
Introduction

Carbendazim, or methyl 2-benzimidazolecarbamate, is a well-established antifungal agent. However, its low aqueous solubility can limit its applications. The formation of a hydrochloride salt, specifically the dihydrate form, has been shown to significantly enhance its solubility, which is a crucial factor in the development of pharmaceutical and agricultural formulations.^[1] This guide details the synthesis of this salt and the analytical techniques used for its characterization.

Synthesis of Carbendazim Hydrochloride Dihydrate

The synthesis of **Carbendazim hydrochloride** dihydrate is achieved through a straightforward saturation and cooling method, which leverages the temperature-dependent solubility of the parent compound in an acidic solution.^[1]

Synthesis Workflow



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Caption: Workflow for the Synthesis of **Carbendazim Hydrochloride** Dihydrate.

Experimental Protocol

Materials:

- Carbendazim (free base)
- 0.1M Hydrochloric Acid (HCl)
- Millipore water^[1]

Procedure:

- A solution of 10 mL of 0.1M HCl is saturated with Carbendazim in a suitable reaction vessel.^[1]
- The mixture is heated to 80°C and stirred at 250 rpm for 30 minutes to ensure complete dissolution.^[1]
- The hot solution is then filtered through a 0.45-micron filter to remove any insoluble impurities.^[1]
- The clear filtrate is allowed to cool slowly to ambient room temperature (approximately 25°C).^[1]
- Crystals of **Carbendazim hydrochloride** dihydrate are observed to form within 24 hours.^[1]

- The resulting crystals can then be collected, for instance, by filtration.

Characterization of Carbendazim Hydrochloride Dihydrate

A variety of analytical techniques are employed to confirm the identity, purity, and structure of the synthesized **Carbendazim hydrochloride** dihydrate.

Physicochemical Properties

Property	Value	Reference
Melting Point	125.6°C	[1]
Solubility	6.08 mg/mL	[1]
Crystal System	Orthorhombic	[1]
Space Group	P 2(1) 2(1) 2(1)	[1]

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography has been used to determine the precise three-dimensional structure of **Carbendazim hydrochloride** dihydrate.[1]

Experimental Protocol: A suitable crystal is mounted on a goniometer. Data collection is performed using a diffractometer, and the structure is solved and refined using appropriate software.

Key Findings:

- The asymmetric unit consists of one molecule of Carbendazim, one chloride ion, and two water molecules.[1]
- The Carbendazim molecules form a helical structure.[1]
- The crystal lattice is stabilized by extensive hydrogen bonding and van der Waals interactions.[1]

Spectroscopic Characterization

While detailed spectra for **Carbendazim hydrochloride** dihydrate are not widely available in the public domain, the following sections describe the expected characterization based on data from the parent compound, Carbendazim, and general principles of salt formation.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Carbendazim, electrospray ionization (ESI) is a common technique.

Expected Observations for **Carbendazim Hydrochloride** Dihydrate: The mass spectrum would be expected to show the protonated molecular ion of Carbendazim at m/z 192.0.^{[2][3]} The hydrochloride and water molecules are typically not observed as part of the parent ion in ESI-MS.

Mass Spectrometry Data for Carbendazim:

Ion	m/z	Reference
[M+H] ⁺ (Protonated Molecular Ion)	192.0	^{[2][3]}
Fragment Ion	160.2	^{[2][3]}

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (General for Solids): A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded over a range of 4000-400 cm^{-1} .^[4]

Expected Spectral Features for **Carbendazim Hydrochloride** Dihydrate: The IR spectrum would be expected to be similar to that of Carbendazim, with some key differences due to protonation and the presence of water.

- N-H Stretching: Bands associated with the N-H groups of the benzimidazole ring and the carbamate linkage. Protonation may cause broadening and a shift in these bands.
- C=O Stretching: A strong absorption band for the carbonyl group of the carbamate.

- C=N and C=C Stretching: Bands associated with the benzimidazole ring system.
- O-H Stretching: A broad band in the region of 3200-3600 cm^{-1} due to the water of hydration.

^1H and ^{13}C NMR spectroscopy are essential for elucidating the detailed molecular structure.

Experimental Protocol (General): A sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O with a co-solvent) and the spectra are recorded on an NMR spectrometer.

Expected Chemical Shifts for **Carbendazim Hydrochloride** Dihydrate: The protonation of the benzimidazole ring will lead to changes in the chemical shifts of the aromatic protons and the N-H protons compared to the free base. The protons on the benzene ring and the methyl group of the carbamate would be identifiable. Due to the lack of a published spectrum for the hydrochloride dihydrate, specific chemical shifts cannot be provided.

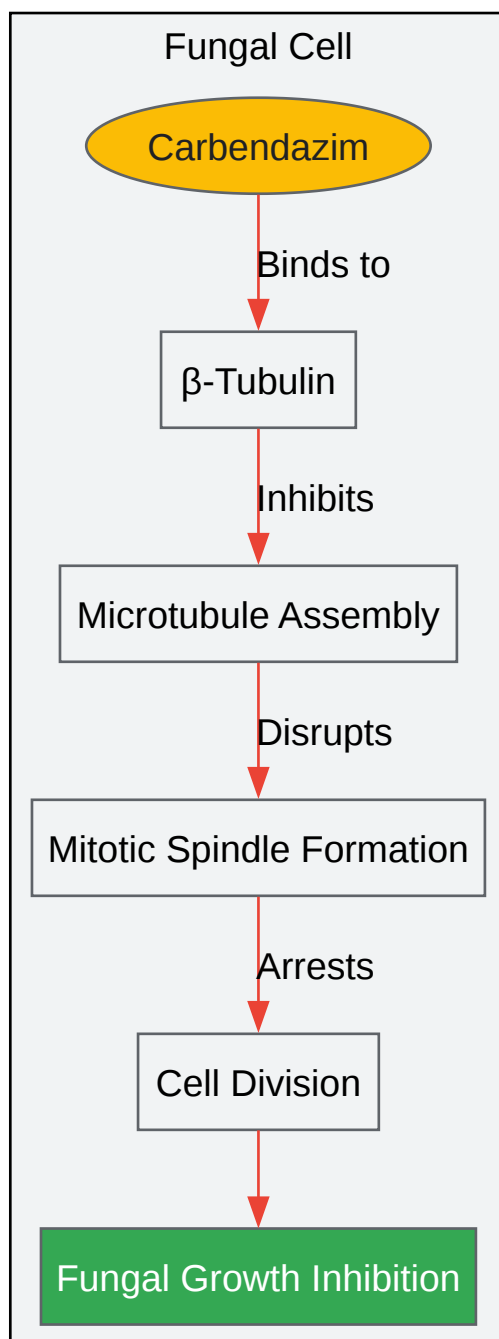
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: A solution of the compound in a suitable solvent (e.g., acetonitrile, water, or dilute HCl) is prepared, and the absorbance is measured over a range of wavelengths.

UV-Vis Spectral Data for Carbendazim in HCl: In a 10^{-2} M HCl solution, Carbendazim exhibits absorption bands at 221, 274, and 280 nm.[\[5\]](#)[\[6\]](#)

Mechanism of Action

The primary mechanism of action for Carbendazim is the disruption of microtubule assembly in fungal cells.



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